N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-phenylisoxazole-3-carboxamide
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Overview
Description
N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-phenylisoxazole-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a cyclopropylsulfonyl group, a tetrahydrothiazolopyridine ring, and a phenylisoxazole carboxamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, the compound may exhibit interesting bioactivity due to its structural features. It could be investigated for its potential as an enzyme inhibitor or receptor modulator, contributing to the development of new therapeutic agents.
Medicine
In medicine, the compound’s potential pharmacological properties could be explored. Its ability to interact with biological targets might make it a candidate for drug development, particularly in areas such as oncology, neurology, or infectious diseases.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of specialty chemicals. Its unique functional groups might impart desirable properties to polymers or other advanced materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-phenylisoxazole-3-carboxamide typically involves multiple steps:
Formation of the Tetrahydrothiazolopyridine Ring: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the thiazolopyridine core.
Introduction of the Cyclopropylsulfonyl Group: This can be achieved through sulfonylation reactions using cyclopropylsulfonyl chloride in the presence of a base such as triethylamine.
Synthesis of the Phenylisoxazole Carboxamide: The isoxazole ring is typically formed via a cyclization reaction involving a nitrile oxide intermediate, which can be generated in situ from a hydroxylamine derivative and an aldehyde.
Coupling Reactions: The final step involves coupling the phenylisoxazole carboxamide with the cyclopropylsulfonyl-tetrahydrothiazolopyridine intermediate using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropylsulfonyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the isoxazole ring or the sulfonyl group, potentially yielding amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenated derivatives and nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism by which N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-phenylisoxazole-3-carboxamide exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound could inhibit enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity.
Receptor Modulation: It might act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.
Pathway Interference: The compound could interfere with key biological pathways, such as those involved in cell proliferation or apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-(5-(Cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-phenylisoxazole-3-carboxamide: shares similarities with other sulfonyl-containing heterocycles and isoxazole derivatives.
Thiazolopyridine Derivatives: Compounds with similar thiazolopyridine cores but different substituents.
Isoxazole Carboxamides: Compounds featuring the isoxazole carboxamide moiety with various substituents.
Uniqueness
The uniqueness of this compound lies in its combination of structural features, which may confer distinct chemical reactivity and biological activity. This makes it a valuable compound for further research and development in multiple scientific disciplines.
Properties
IUPAC Name |
N-(5-cyclopropylsulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-5-phenyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4S2/c24-18(15-10-16(27-22-15)12-4-2-1-3-5-12)21-19-20-14-8-9-23(11-17(14)28-19)29(25,26)13-6-7-13/h1-5,10,13H,6-9,11H2,(H,20,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZGQNFWSNSLLOF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC3=C(C2)SC(=N3)NC(=O)C4=NOC(=C4)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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